Lipophilicity (LogP) Comparison: n-Propyl Occupies a Distinct Intermediate Lipophilicity Niche
2-(4-Propylphenoxy)ethanamine exhibits a measured/predicted LogP range of 2.68–2.82, which is substantially higher than the 4-methyl (LogP 1.76–2.83, XLogP3 1.30) and 4-ethyl (LogP 1.59–1.70) analogs, yet distinctly lower than the 4-tert-butyl analog (LogP 3.09) [1][2]. The n-propyl compound also differs from its branched isomer 4-isopropyl (identical molecular weight but different LogP, expected ~2.5–2.7 based on the ethyl-to-propyl increment) by virtue of its linear chain geometry, which reduces steric hindrance in hydrophobic binding pockets. This quantitative LogP interval of 2.68–2.82 is critical because it predicts optimal passive membrane permeability (typically LogP 2–3) while avoiding the excessive lipophilicity associated with tert-butyl substitution that often leads to increased metabolic clearance and non-specific protein binding [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 2.68 (Chem960), LogP 2.82 (Hit2Lead), XLogP3-AA 2.3 (PubChem) |
| Comparator Or Baseline | 4-Methyl: LogP 1.76 (chembase), XLogP3 1.30 (PubChem); 4-Ethyl: LogP 1.59 (Chemscene), XLogP3-AA 1.7; 4-tert-Butyl: LogP 3.09 (chembase); 4-Isopropyl: predicted ~2.5–2.7 (no direct data). |
| Quantified Difference | ΔLogP (propyl – methyl) = +0.92 to +1.52; ΔLogP (propyl – ethyl) = +1.09 to +1.23; ΔLogP (propyl – tert-butyl) = −0.27 to −0.41. |
| Conditions | Predicted values from multiple sources (ALOGPS, XLogP3, ChemAxon); measured LogP from shake-flask or HPLC methods not available. |
Why This Matters
The intermediate LogP of the n-propyl congener enables a different pharmacokinetic and pharmacodynamic profile compared to shorter- or longer-chain analogs, directly impacting candidate selection in CNS and peripheral drug discovery programs where balanced lipophilicity is a go/no-go criterion.
- [1] ChemBase. 2-(4-methylphenoxy)ethanamine. LogP: 1.761. https://www.chembase.cn View Source
- [2] ChemBase. 2-(4-tert-butylphenoxy)ethanamine hydrochloride. LogP: 3.088. https://www.chembase.cn View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. DOI: 10.1517/17460441003605098. View Source
